![molecular formula C6H3Cl2NO B1313855 2,6-Dichloropyridine-3-carbaldehyde CAS No. 55304-73-9](/img/structure/B1313855.png)
2,6-Dichloropyridine-3-carbaldehyde
Overview
Description
2,6-Dichloropyridine-3-carbaldehyde, also known as 2,6-Dichloronicotinaldehyde, is a chemical compound with the formula C6H3Cl2NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyridine-3-carbaldehyde consists of a pyridine ring with two chlorine atoms and an aldehyde group . The exact 3D structure can be computed using software packages based on DFT and ab initio level .Physical And Chemical Properties Analysis
2,6-Dichloropyridine-3-carbaldehyde is a solid under normal conditions . Its empirical formula is C6H3Cl2NO, and its molecular weight is 176.00 g/mol .Scientific Research Applications
Synthesis and Biological Evaluation
Research in the field of organic chemistry has explored the synthesis of various heterocyclic systems using compounds related to 2,6-Dichloropyridine-3-carbaldehyde. For instance, advancements in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been significant. These compounds are utilized in synthesizing quinoline ring systems and constructing fused or binary heterocyclic systems. Additionally, their biological evaluation and synthetic applications have been a point of focus in recent research (Hamama et al., 2018).
Chemical Synthesis Techniques
There have been developments in the methods for synthesizing related compounds, such as 6-chloropyridine-3-carbaldehyde. A new one-step synthesis method has been presented, yielding high-purity products at a high yield. This method involves the gentle oxidation of 2-Chloro-5-(chloromethyl) pyridine (Yuan-bin, 2007).
Applications in Corrosion Inhibition
In the field of materials science, specifically in corrosion inhibition, derivatives of 2,6-dichloroquinoline-3-carbaldehyde have been studied. These compounds have shown excellent inhibition properties for mild steel in acidic environments. Their adsorption on metal surfaces follows the Langmuir adsorption model, and they act as mixed-type inhibitors. The effectiveness of these inhibitors has been confirmed through various techniques like electrochemical methods, SEM, and AFM (Lgaz et al., 2017).
Interaction with Metal Complexes
The interaction of related carbaldehydes with metal complexes has been an area of interest in coordination chemistry. For example, the condensation of aldehydes and ketones, including 2-pyridine carbaldehyde, with semicarbazide hydrochloride leads to the formation of Schiff bases. These, when reacted with tungsten oxotetrachloride, yield addition products, suggesting potential applications in developing metal complexes (Kanoongo et al., 1990).
Infrared Spectroscopy Studies
The interaction of pyridine-3-carbaldehyde with surfaces like TiO2 and V-Ti-O catalysts has been studied using in situ FTIR spectroscopy. This research provides insights into the adsorption behavior of carbaldehydes on different surfaces, which is valuable in surface science and catalysis (Popova et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound’s mechanism of action relies on the presence of two functional groups within the molecule: the pyridine ring and the dichloroacetic acid group . The pyridine ring acts as a nucleophile, while the dichloroacetic acid group functions as an electrophile .
Mode of Action
The compound interacts with its targets through its functional groups. The pyridine ring, acting as a nucleophile, donates an electron pair to an electrophile, while the dichloroacetic acid group, functioning as an electrophile, accepts an electron pair from a nucleophile . This interaction leads to various chemical reactions, resulting in the formation of new compounds.
Biochemical Pathways
It’s known that the compound is extensively used in the synthesis of various other compounds , suggesting that it may play a role in multiple biochemical pathways.
properties
IUPAC Name |
2,6-dichloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMRGXKSANEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482810 | |
Record name | 2,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55304-73-9 | |
Record name | 2,6-Dichloro-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55304-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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